molecular formula C9H10ClN B2552517 3-Chloro-5,6,7,8-tetrahydroisoquinoline CAS No. 875249-27-7

3-Chloro-5,6,7,8-tetrahydroisoquinoline

Cat. No.: B2552517
CAS No.: 875249-27-7
M. Wt: 167.64
InChI Key: ANGNQXZJVZVJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Tetrahydroisoquinoline Core in Chemical Research

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) moiety is a bicyclic heterocyclic system that has garnered significant attention from the scientific community. rsc.org Its structural rigidity and the presence of a basic nitrogen atom make it an ideal foundation for constructing molecules with specific three-dimensional orientations capable of interacting with biological targets. This has established the THIQ core as a cornerstone in both natural product chemistry and synthetic medicinal chemistry. rsc.orgacs.org

The tetrahydroisoquinoline skeleton is embedded in a vast and diverse family of natural products, primarily isoquinoline (B145761) alkaloids. rsc.orgrsc.org These compounds are predominantly found in the plant kingdom and exhibit a remarkable range of structural complexity and biological functions. rsc.org The intricate structures of these natural products have made them challenging and rewarding targets for total synthesis, driving innovation in synthetic organic chemistry. acs.org The THIQ framework serves as the fundamental building block for many of these molecules, from relatively simple structures to complex polycyclic systems. acs.orgthieme-connect.de

Table 1: Examples of Natural Products Containing the Tetrahydroisoquinoline Core

Natural ProductStructural ClassNotable Significance
Morphine Opium AlkaloidA powerful analgesic compound. thieme-connect.de
Papaverine Benzylisoquinoline AlkaloidAn opium alkaloid used as a vasodilator. thieme-connect.de
Ecteinascidin 743 (Trabectedin) Tris-THIQ AlkaloidA marine-derived compound with potent anticancer activity. thieme-connect.denih.gov
Oleracein E THIQ AlkaloidA naturally occurring analog investigated for neuroprotective properties. rsc.org

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a fruitful starting point for drug discovery. The tetrahydroisoquinoline nucleus is widely recognized as such a scaffold. tandfonline.comnih.govnih.gov Its prevalence in clinically used drugs and pharmacologically active agents is a testament to its versatility. tandfonline.comresearchgate.net

The synthetic accessibility of the THIQ core, often through established methods like the Pictet-Spengler or Bischler-Napieralski reactions, allows for the systematic modification and exploration of structure-activity relationships (SAR). rsc.orgtandfonline.com This has led to the development of a multitude of THIQ-based compounds with a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. nih.govnih.gov

Table 2: Selected Pharmacological Activities of the THIQ Scaffold

Pharmacological ActivityMechanism/Target ExampleReference
Anticancer Inhibition of various cancer molecular targets like epigenetic enzymes and anti-apoptotic proteins. tandfonline.comnih.gov
Antiviral Inhibition of viral enzymes; for example, as inhibitors of influenza virus PA endonuclease. rsc.org
Neuroprotective Alleviation of symptoms in models of neurodegenerative disorders. rsc.org
Antimicrobial Activity against various infective pathogens. rsc.org

Overview of Halogenated Tetrahydroisoquinoline Derivatives

The strategic placement of halogen atoms, particularly chlorine, is a well-established method in medicinal chemistry to modulate the properties of a lead compound. Halogenation of the tetrahydroisoquinoline scaffold is a common approach to fine-tune its biological activity, metabolic stability, and pharmacokinetic profile. Research has shown that THIQ derivatives bearing a chloro group can exhibit significant biological effects, such as the potent inhibition of the KRas protein in colon cancer cell lines. nih.gov The position of the halogen atom on the heterocyclic ring system is crucial and can dramatically influence the molecule's interaction with its biological target.

The substitution of a hydrogen atom with a chlorine atom can induce profound changes in a molecule's properties. chemrxiv.org Chlorine is more electronegative and larger than hydrogen, which can alter electron distribution, acidity/basicity, and molecular conformation. rsc.org In drug design, introducing a chloro-substituent can lead to enhanced binding affinity by forming halogen bonds or occupying small hydrophobic pockets in a protein's active site. chemrxiv.org

This modification can also block sites of metabolic degradation, thereby increasing the compound's half-life in the body. eurochlor.org The empirical introduction of chlorine into a biologically active molecule has often led to substantial improvements in potency. eurochlor.org For instance, a chlorinated N-arylated isothiazolone (B3347624) was found to be 2500 times more potent against the bacterium Pseudomonas aeruginosa than its non-chlorinated parent compound. chemrxiv.org This highlights the transformative impact a single chlorine atom can have on the biological profile of a heterocyclic molecule.

Scope and Research Focus for the Chemical Compound

Direct and extensive research literature focusing solely on 3-Chloro-5,6,7,8-tetrahydroisoquinoline is limited. However, its chemical structure allows for a clear inference of its potential role and research focus. The compound exists at the intersection of two important chemical concepts: the biologically validated tetrahydroisoquinoline scaffold and the activity-modulating effects of a chloro-substituent.

Therefore, the primary research focus for this compound is as a versatile chemical intermediate or building block for the synthesis of more complex molecules. The chlorine atom at the 3-position is particularly significant as it can serve as a synthetic handle for further chemical transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functional groups. This enables the creation of libraries of novel THIQ derivatives for screening in drug discovery programs. The compound combines the foundational structural features of the THIQ core with a reactive site for diversification, making it a valuable tool for medicinal chemists aiming to develop new therapeutic agents.

Table 3: Chemical Properties of 5,6,7,8-Tetrahydroisoquinoline (B1330172) and its 3-Chloro Derivative

CompoundChemical FormulaMolecular WeightKey Structural Features
5,6,7,8-Tetrahydroisoquinoline C₉H₁₁N133.19 g/mol Fused pyridine (B92270) and cyclohexane (B81311) rings. sigmaaldrich.com
This compound C₉H₁₀ClN167.63 g/mol THIQ core with a chloro-substituent on the pyridine ring.

Properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGNQXZJVZVJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CN=C(C=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Chemical Pathways for 3 Chloro 5,6,7,8 Tetrahydroisoquinoline

Classical Cyclization Approaches

Classical methods for constructing the isoquinoline (B145761) ring system typically involve the intramolecular cyclization of an acyclic precursor. These reactions are valued for their reliability and the ability to build the core bicyclic structure from readily available starting materials.

The Bischler–Napieralski reaction is a robust and widely employed method for synthesizing 3,4-dihydroisoquinolines. nrochemistry.comjk-sci.com This reaction involves the acid-catalyzed intramolecular cyclodehydration of a β-arylethylamide. nrochemistry.comwikipedia.org For the synthesis of the target compound, this process would first yield a 3-chloro-3,4-dihydroisoquinoline intermediate, which could then be aromatized to 3-chloroisoquinoline. The final step would be the catalytic hydrogenation of the benzene (B151609) ring to produce 3-Chloro-5,6,7,8-tetrahydroisoquinoline.

The core of the Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. jk-sci.comslideshare.net The mechanism is understood to proceed through one of two primary pathways, largely dependent on the specific reaction conditions. nrochemistry.comwikipedia.org

Path A: Imine-Ester Intermediate: One proposed mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate. nrochemistry.comwikipedia.org In this pathway, the dehydrating agent activates the amide carbonyl oxygen, which is followed by cyclization onto the aromatic ring. The elimination of the activating group then occurs after the ring-closing step to form the final imine product. wikipedia.org

Path B: Nitrilium Ion Intermediate: A more commonly accepted mechanism, especially under strongly dehydrating conditions, involves the formation of a highly electrophilic nitrilium ion intermediate prior to cyclization. nrochemistry.comwikipedia.orgorganic-chemistry.orgscribd.com The dehydrating agent facilitates the elimination of the carbonyl oxygen from the amide to form the nitrilium ion. This potent electrophile is then readily attacked by the π-electrons of the nearby aromatic ring, leading to the formation of the dihydroisoquinoline ring system. organic-chemistry.org Evidence for the nitrilium ion intermediate includes the occasional formation of styrene-type byproducts via a retro-Ritter reaction. jk-sci.comorganic-chemistry.org

The success of the cyclization is highly dependent on the electronic nature of the aromatic ring; electron-donating groups enhance the ring's nucleophilicity and facilitate the electrophilic attack, leading to higher yields and milder reaction conditions. nrochemistry.comjk-sci.com

The choice of dehydrating agent is critical to the success of the Bischler-Napieralski reaction, as it governs the activation of the precursor amide. Several common reagents are employed, each with distinct characteristics and applications. nrochemistry.comorganic-chemistry.org

Phosphorus oxychloride (POCl₃) is one of the most widely used reagents for this transformation. wikipedia.orgslideshare.net It effectively converts the amide carbonyl into a good leaving group, typically a phosphate ester, thereby promoting the cyclization. organic-chemistry.org For substrates that have electron-withdrawing groups or are otherwise deactivated, stronger dehydrating conditions are necessary. In these cases, phosphorus pentoxide (P₂O₅) is often used, frequently in conjunction with refluxing POCl₃, to drive the reaction to completion. jk-sci.comwikipedia.orgresearchgate.net Other Lewis acids, such as zinc chloride (ZnCl₂), can also serve as condensing agents. nrochemistry.comorganic-chemistry.org

Dehydrating AgentTypical ConditionsSubstrate SuitabilityMechanism Notes
POCl₃ (Phosphorus oxychloride)Reflux in an inert solvent (e.g., toluene, acetonitrile)Effective for electron-rich or neutral aromatic rings. nrochemistry.comForms an imidoyl phosphate intermediate which can lead to a nitrilium ion. organic-chemistry.org
P₂O₅ (Phosphorus pentoxide)Often used as an additive to refluxing POCl₃ or in polyphosphoric acid (PPA). jk-sci.comwikipedia.orgNecessary for electron-deficient or deactivated aromatic rings. jk-sci.comwikipedia.orgA more powerful dehydrating agent; promotes formation of pyrophosphates which are excellent leaving groups. organic-chemistry.orgresearchgate.net
ZnCl₂ (Zinc Chloride)High temperatures, often without solvent.A classic, though often less efficient, alternative.Acts as a Lewis acid to activate the amide carbonyl. organic-chemistry.org
Tf₂O (Triflic Anhydride)Low temperatures (e.g., -20 °C to RT) with a non-nucleophilic base (e.g., 2-chloropyridine). nih.govA very mild and effective modern alternative, suitable for sensitive substrates. nih.govActivates the amide to form a highly electrophilic intermediate, likely a nitrilium ion. organic-chemistry.org

The starting material for a Bischler-Napieralski reaction is a β-arylethylamide. jk-sci.com To synthesize the 3-chloro- substituted isoquinoline core, the logical precursor would be N-[2-(Aryl)ethyl]-2-chloroacetamide . The "Aryl" group is typically a phenyl ring that undergoes the electrophilic substitution. The subsequent cyclization of this precursor under the influence of a dehydrating agent would yield 1-aryl-3-chloro-3,4-dihydroisoquinoline. The nature of the substituents on the aryl ring plays a crucial role, with electron-donating groups accelerating the reaction.

Intramolecular cyclizations analogous to the Friedel-Crafts reaction can also be employed to form tetrahydroisoquinoline and related heterocyclic systems. These reactions rely on a strong Lewis acid to activate a substrate for electrophilic attack on an aromatic ring.

Aluminum trihalides, particularly aluminum trichloride (AlCl₃), are powerful Lewis acids capable of catalyzing intramolecular cyclizations to form heterocyclic systems. While more commonly associated with the synthesis of tetrahydroquinolines from anilines, the principle can be applied to the formation of the isoquinoline skeleton. koreascience.krresearchgate.net

In this context, the Lewis acid would coordinate to the carbonyl oxygen of the precursor amide, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the ring-closing attack by the aromatic ring. Research into the synthesis of tetrahydroquinolines has demonstrated that AlCl₃ can be a superior catalyst compared to other Lewis acids for similar cyclocondensation reactions. koreascience.krresearchgate.net This high catalytic activity suggests its potential utility in constructing the isoquinoline core from suitable precursors, particularly in cases where classical dehydrating agents may be less effective.

CatalystSolventTemperature (°C)Yield (%)Reference
AlCl₃ Water5092 koreascience.krresearchgate.net
Al(NO₃)₃·9H₂O Water5085 koreascience.krresearchgate.net
InCl₃ Water2588 koreascience.kr
Sc(OTf)₃ [Bmim]PF₆2592 koreascience.kr
KSF Clay None2590 koreascience.kr

Table data adapted from a model reaction for the synthesis of 1,2,3,4-tetrahydropyrano[3,2-c]quinoline to illustrate the relative catalytic activity of various Lewis acids. koreascience.krresearchgate.net

Lewis Acid-Catalyzed Cyclization

Optimized Reaction Conditions and Additive Effects (e.g., Decalin Solvent, Slow Addition)

While specific optimized reaction conditions for the synthesis of this compound are not extensively detailed in readily available literature, general principles of reaction optimization for related heterocyclic syntheses can be applied. The choice of solvent, temperature, and the rate of reagent addition are critical factors that can significantly influence the yield and purity of the product.

For instance, in cyclization reactions, high-boiling, non-polar solvents like decalin can be advantageous. The use of such solvents allows for higher reaction temperatures, which can help overcome activation energy barriers, particularly in reactions that are sluggish at lower temperatures. The inert nature of decalin also minimizes side reactions that might occur with more reactive solvents.

Slow addition of a key reagent is a common technique to control the reaction rate, manage exotherms, and minimize the formation of byproducts. By maintaining a low concentration of a reactive intermediate, unwanted side reactions, such as polymerization or dimerization, can be suppressed. This level of control is crucial for achieving high yields of the desired product.

Table 1: General Parameters for Reaction Optimization

ParameterEffect on ReactionPotential Application
Solvent Influences solubility, reaction rate, and stability of intermediates.High-boiling inert solvents like Decalin can facilitate reactions requiring high temperatures.
Temperature Affects reaction kinetics and selectivity.Higher temperatures may be needed to drive cyclization, but can also lead to decomposition.
Rate of Addition Controls the concentration of reactive species.Slow addition can minimize byproduct formation and improve overall yield.
Catalyst Can lower the activation energy and improve selectivity.Acid catalysts are common in cyclization reactions like the Pictet-Spengler synthesis.

Pictet–Spengler Condensation as a Synthetic Route

The Pictet-Spengler reaction is a fundamental and widely used method for the synthesis of tetrahydroisoquinolines. name-reaction.comorganicreactions.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org

In the context of synthesizing this compound, a plausible Pictet-Spengler approach would involve the reaction of a phenethylamine precursor with an appropriate aldehyde. The reaction begins with the formation of a Schiff base (an imine) from the amine and the aldehyde. Subsequent protonation of the imine by an acid catalyst generates a highly electrophilic iminium ion. This ion then undergoes an intramolecular electrophilic aromatic substitution reaction with the electron-rich aromatic ring, leading to the formation of the new heterocyclic ring. A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product. wikipedia.org

For the synthesis of the target molecule, the starting material would need to be a β-(cyclohexenyl)ethylamine derivative, which, upon cyclization and subsequent chlorination, or by using a chlorinated precursor, could yield the final product. The regioselectivity of the cyclization is a critical factor, as the cyclization must occur at the correct position on the aromatic ring to yield the desired isoquinoline isomer. researchgate.net Reaction conditions often require strong acids and heat to promote the cyclization, especially with less reactive aromatic rings. wikipedia.org

Table 2: Hypothetical Pictet-Spengler Reaction Components

Reactant 1 (Amine)Reactant 2 (Carbonyl)Product
2-(Cyclohex-1-en-1-yl)ethanamineFormaldehyde5,6,7,8-Tetrahydroisoquinoline (B1330172) (precursor for chlorination)

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like tetrahydroisoquinolines from three or more starting materials in a single step. researchgate.net This strategy avoids the need to isolate intermediates, thereby saving time and resources.

Integration of Aldehydes, Cyclic Ketones, and Cyanoacetate Derivatives

A potential MCR strategy for the synthesis of a substituted 5,6,7,8-tetrahydroisoquinoline core involves the combination of an aldehyde, a cyclic ketone (such as cyclohexanone), and a cyanoacetate derivative. While a direct MCR for this compound is not explicitly described, related syntheses provide a blueprint for such a pathway. For example, the reaction of acetylcyclohexanone derivatives with cyanothioacetamide illustrates a method for constructing highly substituted tetrahydroisoquinoline systems. nih.gov

The mechanism of such an MCR would likely proceed through a series of sequential reactions. A key step is often a Knoevenagel condensation between the active methylene compound (cyanoacetate derivative) and the aldehyde. This is followed by a Michael addition with the cyclic ketone. The resulting intermediate then undergoes an intramolecular cyclization and dehydration (cyclocondensation) to form the fused heterocyclic ring system of the tetrahydroisoquinoline. Tautomerization steps may also be involved to yield the final stable aromatic product.

Nucleophilic substitution is a fundamental class of reactions used for introducing or modifying functional groups on a molecule. In the context of this compound, this process can be envisioned in two ways. First, a precursor molecule could undergo a nucleophilic substitution reaction to introduce the chloro group at the 3-position.

Alternatively, the chloro group on the this compound ring itself can act as a leaving group, allowing for further functionalization of the molecule. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system can activate adjacent positions for nucleophilic attack. By reacting this compound with various nucleophiles (such as amines, alkoxides, or thiolates), the chlorine atom can be displaced to introduce a wide range of different substituents at the 3-position, creating a library of novel derivatives. mdpi.com

Advanced Synthetic Transformations

Beyond one-pot MCRs, the synthesis of functionalized tetrahydroisoquinolines can involve advanced, multi-step sequences that allow for precise control over the molecular architecture. These pathways often build the heterocyclic core through intramolecular cyclization reactions.

The Thorpe-Ziegler cyclization is a powerful method for forming large rings and, more commonly, five- or six-membered rings through the intramolecular condensation of dinitriles. A related strategy can be applied to precursors containing a nitrile and an active methylene group. This approach has been successfully used to construct thieno[2,3-c]isoquinoline systems, which are structurally analogous to functionalized tetrahydroisoquinolines. nih.govnih.gov

The synthesis often begins with a highly functionalized tetrahydroisoquinoline precursor. For instance, 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline(2H)-3-thiones can be prepared through the reaction of acetylcyclohexanone derivatives with cyanothioacetamide. nih.gov These "3-thioxo" derivatives serve as the crucial starting material for subsequent S-alkylation and cyclization.

α-Halocarbonyl compounds, such as α-haloketones or α-haloamides, are highly reactive electrophiles. nih.gov The carbon atom bearing the halogen is activated by the adjacent carbonyl group, making it highly susceptible to nucleophilic attack. youtube.com This reactivity is exploited in the S-alkylation of the 3-thioxo group on the tetrahydroisoquinoline ring.

In a typical procedure, a 3-thioxo-tetrahydroisoquinoline-4-carbonitrile derivative is reacted with an N-aryl-2-chloroacetamide (an α-halocarbonyl compound) in the presence of a weak base like sodium acetate. nih.govnih.gov The sulfur atom acts as a nucleophile, displacing the chloride to form a new carbon-sulfur bond. This step yields a 3-(N-arylcarbamoylmethylsulfanyl)-4-cyano-5,6,7,8-tetrahydroisoquinoline intermediate, which contains both the nitrile group and an adjacent active methylene group required for the subsequent Thorpe-Ziegler cyclization. nih.gov

The cyclization is then induced by a strong base, such as sodium ethoxide in ethanol. nih.gov The base deprotonates the carbon positioned between the sulfur atom and the amide carbonyl group, and the resulting carbanion attacks the nitrile carbon, leading to ring closure and the formation of a fused heterocyclic system. nih.govnih.gov

The Dimroth rearrangement is another key transformation in heterocyclic chemistry, involving the isomerization of a heterocyclic ring where endocyclic and exocyclic heteroatoms exchange places. wikipedia.org This typically occurs through a sequence of ring-opening and ring-closure steps. nih.gov While not directly reported in the Thorpe-Ziegler synthesis of the thieno[2,3-c]isoquinolines, such rearrangements are known to occur in related fused pyrimidine systems under acidic or basic conditions and represent a potential pathway for isomerization. nih.govresearchgate.net

Table of Reaction Steps for Thieno[2,3-c]isoquinoline Synthesis

StepReactionReagents/ConditionsIntermediate/Product
1 S-Alkylation3-thioxo-tetrahydroisoquinoline derivative, N-aryl-2-chloroacetamide, Sodium Acetate, Ethanol3-(Carbamoylmethylsulfanyl)-4-cyano-tetrahydroisoquinoline
2 CyclizationSodium Ethoxide, Ethanol, RefluxFused 1-amino-thieno[2,3-c]isoquinoline derivative

This strategy involves modifying a pre-existing amine or heterocycle with a bifunctional reagent that introduces a reactive group, which is then used in a subsequent ring-closing step.

Chloroacetyl chloride is a highly useful bifunctional reagent in organic synthesis. wikipedia.org It can readily acylate nucleophiles like amines to form an amide, while retaining a reactive carbon-chlorine bond. chemicalbook.comerciyes.edu.tr This dual reactivity allows it to act as a linker or as a precursor for cyclization. For example, chloroacetyl chloride can react with the nitrogen of a tetrahydroisoquinoline to form an N-chloroacetyl derivative. scbt.com The resulting intermediate possesses an electrophilic carbon that can be attacked by an internal or external nucleophile to construct a new ring.

Azidoacetyl derivatives serve as versatile intermediates in heterocyclic synthesis. mdpi.com The azido group is a stable precursor to an amine via reduction (e.g., Staudinger reaction or hydrogenolysis) and can also participate in various cycloaddition reactions. mdpi.com An N-azidoacetyl derivative of a tetrahydroisoquinoline precursor could be used in several ways. For instance, intramolecular cyclization of the azide with an appropriately positioned iminium salt can lead to the formation of nitrogen heterocycles. mdpi.com Alternatively, the azide can undergo a [3+2] cycloaddition with an alkyne to form a triazole ring, or it can be reduced to an amine, which then partakes in a subsequent intramolecular condensation to form a new fused ring. mdpi.comnih.gov

Table of Intermediates and Their Synthetic Roles

Intermediate DerivativeReagentSynthetic RolePotential Outcome
Chloroacetyl Chloroacetyl ChlorideProvides an electrophilic center for intramolecular nucleophilic attack.Formation of fused lactams or other heterocyclic rings.
Azidoacetyl Azidoacetyl ChlorideActs as a masked amine or participates in cycloaddition reactions.Formation of fused nitrogen-containing heterocycles (e.g., pyrazines, triazoles).

Nucleophilic Substitution and Subsequent Cyclization Reactions

Stereoselective Synthesis of this compound Analogs

Asymmetric hydrogenation represents one of the most direct and atom-economical methods for establishing chirality in the tetrahydroisoquinoline framework. The reduction of a prochiral dihydroisoquinoline precursor is a key step where stereochemistry can be introduced. Among the various methods, the Noyori Asymmetric Transfer Hydrogenation (ATH) has proven to be a powerful tool for the enantioselective reduction of imines, including cyclic imines like dihydroisoquinolines.

The Noyori ATH typically employs a ruthenium(II) catalyst bearing a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and uses a mixture of formic acid and triethylamine as the hydrogen source. The general applicability of this method to substituted isoquinolines suggests its potential for the synthesis of chiral this compound. While direct examples for the 3-chloro substituted analog are not extensively documented in publicly available literature, the successful hydrogenation of a variety of other substituted dihydroisoquinolines provides a strong basis for its feasibility. For instance, the Noyori catalyst system has been effectively used for the enantioselective hydrogenation of imines with fully substituted nitrogen groups and for bromophenyl-substituted imines, showcasing the versatility of this approach. nih.gov

The reaction proceeds via the transfer of hydrogen from the formate to the dihydroisoquinolinium ion, mediated by the chiral ruthenium complex. The stereochemical outcome is dictated by the chirality of the diamine ligand, allowing for the selective formation of either the (R) or (S) enantiomer of the tetrahydroisoquinoline product.

Beyond the classic Noyori ATH, other transition metal-catalyzed asymmetric hydrogenation methods have been developed. Iridium and rhodium complexes with various chiral phosphine ligands have also demonstrated high efficiency and enantioselectivity in the hydrogenation of dihydroisoquinolines and their salts. These alternative catalyst systems offer a broader toolkit for optimizing the asymmetric synthesis of specific target molecules, including those with chloro-substituents.

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Dihydroisoquinoline Analogs

Catalyst SystemLigandHydrogen SourceTypical SubstratesAchieved Enantioselectivity (ee)
Ru(II)-TsDPEN(S,S)-TsDPENHCOOH/NEt31-Aryl-3,4-dihydroisoquinolinesUp to >99%
[Ir(COD)Cl]2/Chiral PhosphineVariousH21-Aryl-3,4-dihydroisoquinolinesUp to 96%
Rh(I)-Chiral BisphosphineVariousH2N-Aryl-3,4-dihydroisoquinolinium saltsUp to 99%

Data is illustrative of the potential of these catalyst systems for the synthesis of chiral tetrahydroisoquinoline analogs.

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in organic synthesis. In the context of this compound analogs, a chiral auxiliary can be temporarily attached to the molecule to direct a subsequent bond formation, after which it is cleaved to yield the enantiomerically enriched product.

A notable example that can be extrapolated for the synthesis of chiral 3-chloro-tetrahydroisoquinoline analogs involves the use of Ellman's chiral auxiliary, (R)-(+)-2-methyl-2-propanesulfinamide. This methodology has been successfully applied to the asymmetric synthesis of various tetrahydroisoquinoline alkaloids. The synthesis commences with the condensation of the chiral sulfinamide with a suitable aldehyde precursor, in this case, a chloro-substituted aldehyde, to form a chiral N-sulfinylimine. The subsequent key step is a diastereoselective Grignard addition to the imine. The chiral auxiliary shields one face of the imine, directing the nucleophilic attack of the Grignard reagent to the opposite face, thereby establishing the desired stereocenter.

For the synthesis of a 3-chloro-tetrahydroisoquinoline analog, a plausible synthetic route would involve the preparation of a suitably substituted chloro-aldehyde. This aldehyde would then be reacted with a chiral auxiliary, such as tert-butanesulfinamide, to form a chiral imine. A subsequent intramolecular cyclization, for instance a haloamide cyclization, would lead to the formation of the tetrahydroisoquinoline ring with a high degree of stereocontrol. The final step would involve the removal of the chiral auxiliary to afford the desired enantiomerically enriched this compound analog. researchgate.net

Another widely used class of chiral auxiliaries for the synthesis of tetrahydroisoquinolines are oxazolidinones. These can be attached to the nitrogen atom of a phenethylamine precursor. The chiral environment provided by the oxazolidinone can then direct subsequent reactions, such as alkylations or cyclizations, to proceed with high diastereoselectivity.

Table 2: Common Chiral Auxiliaries in Tetrahydroisoquinoline Synthesis

Chiral AuxiliaryKey Reaction StepMechanism of Stereocontrol
(R)- or (S)-tert-Butanesulfinamide (Ellman's Auxiliary)Nucleophilic addition to N-sulfinylimineSteric hindrance from the bulky tert-butyl group directs the nucleophile to one face of the imine.
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)Alkylation of N-acyloxazolidinoneThe chiral oxazolidinone forms a chelated enolate, and the substituents on the auxiliary block one face from electrophilic attack.
(R)- or (S)-1-PhenylethylamineDiastereoselective cyclizationForms a chiral imine or enamine intermediate, influencing the facial selectivity of the cyclization step.

Iii. Chemical Transformations and Derivatization Strategies of 3 Chloro 5,6,7,8 Tetrahydroisoquinoline

Functional Group Interconversions on the Tetrahydroisoquinoline Scaffold

The chlorine atom at the C-3 position of the tetrahydroisoquinoline core serves as a versatile leaving group, primarily enabling substitution through nucleophilic attack or, more commonly, through transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a potential pathway for replacing the chlorine atom with various nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores aromaticity.

However, for SNAr to occur efficiently, the aromatic ring usually requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net These groups are necessary to stabilize the anionic Meisenheimer intermediate. In the case of 3-Chloro-5,6,7,8-tetrahydroisoquinoline, the absence of such activating groups renders the C-3 position relatively electron-rich and thus less susceptible to direct nucleophilic attack. Consequently, SNAr reactions on this substrate are generally challenging and often require harsh conditions, such as high temperatures and pressures. Due to these limitations, palladium-catalyzed cross-coupling methodologies are far more prevalent and synthetically useful for functionalizing the C-3 position. researchgate.net

Transition metal-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for the derivatization of the C-3 position of the tetrahydroisoquinoline nucleus. These methods offer mild reaction conditions, broad substrate scope, and high functional group tolerance.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgtcichemicals.com It involves the palladium-catalyzed coupling of an organohalide with an organoboron species, such as a boronic acid or boronic ester. libretexts.orgyoutube.com For this compound, this reaction provides an efficient route to introduce a wide variety of aryl, heteroaryl, or vinyl substituents at the C-3 position. The general catalytic cycle involves three key steps: oxidative addition of the chloro-heterocycle to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, the use of specialized phosphine ligands can effectively facilitate the challenging oxidative addition step. tcichemicals.com Studies on analogous systems, such as 8-bromo and 8-chloroquinolines, have demonstrated the successful application of Suzuki coupling for C-C bond formation. researchgate.netnih.govresearchgate.net

Catalyst SystemBaseSolventTypical Coupling PartnerReference
Pd(PPh3)4K2CO3 or Na2CO3Dioxane/H2O or DME/H2OArylboronic acids researchgate.net
Pd(OAc)2 / SPhosK3PO4Toluene or DioxaneHeteroarylboronic acids organic-chemistry.org
Pd2(dba)3 / Ad2PnBuLiOtBuDioxane/H2OAlkylboronic pinacol esters nih.gov
[Pd(dppf)Cl2]Cs2CO3DMFVinylboronic acids wikipedia.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, coupling aryl halides with a vast array of nitrogen-based nucleophiles. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction has largely superseded harsher classical methods for C-N bond formation. wikipedia.org For this compound, this transformation enables the introduction of primary and secondary amines, amides, carbamates, and other nitrogen-containing moieties at the C-3 position. The reaction's success hinges on the use of bulky, electron-rich phosphine ligands that facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. libretexts.orguwindsor.ca The versatility of this reaction has been demonstrated on a wide range of heteroaryl chlorides, making it a highly reliable tool for generating libraries of novel amine derivatives. mit.edunih.govresearchgate.net

Catalyst SystemBaseSolventTypical Coupling PartnerReference
Pd(OAc)2 / BINAPNaOtBuToluenePrimary & Secondary Alkylamines wikipedia.org
Pd2(dba)3 / XPhosK3PO4 or Cs2CO3Dioxane or THFAnilines, Heteroarylamines organic-chemistry.org
Pd(OAc)2 / RuPhosK2CO3t-BuOH or TolueneAmides, Carbamates libretexts.org
[Pd(cinnamyl)Cl]2 / Mor-DalPhosK3PO4H2O or Solvent-freePrimary & Secondary Amines researchgate.net

The secondary amine at the N-2 position of the 5,6,7,8-tetrahydroisoquinoline (B1330172) ring is a key site for derivatization. Its nucleophilic character allows for a variety of classical transformations to introduce substituents that can modulate the compound's physicochemical properties.

N-alkylation is a fundamental transformation for introducing alkyl groups onto the nitrogen atom, which can significantly alter a molecule's biological activity and solubility. nih.gov This reaction is typically achieved by treating this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide byproduct.

N-acylation involves the introduction of an acyl group to the nitrogen atom, forming an amide. This transformation is readily accomplished using standard acylating agents like acyl chlorides or acid anhydrides. The reaction is often performed in the presence of a base (e.g., pyridine (B92270), triethylamine) to act as a scavenger for the acid generated. N-acetylation of complex tetrahydroisoquinoline structures is a commonly reported procedure in the literature. nih.gov These amides are generally stable and can serve as important structural motifs or as precursors for further chemical modifications.

The Mannich reaction is a three-component condensation that forms a C-C bond by connecting a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.comnih.gov In this context, the secondary amine of this compound can serve as the amine component. The reaction proceeds through the initial formation of an Eschenmoser-like salt (iminium ion) from the reaction between the tetrahydroisoquinoline and formaldehyde. youtube.com This electrophilic iminium ion is then attacked by a carbon nucleophile (a CH-acidic compound), such as a ketone, ester, or malonate, to yield a β-amino carbonyl compound, known as a Mannich base. researchgate.netdntb.gov.ua This reaction provides a direct method for appending a variety of functionalized alkyl chains to the N-2 position of the tetrahydroisoquinoline ring.

Derivatization at Carbon Positions (C1, C4, C5-C8)

Functionalization of the carbon framework of this compound, beyond substitution of the chlorine atom, allows for the introduction of diverse substituents and the construction of more complex molecular architectures.

While derivatization often begins with the substitution of the C3-chloro group, subsequent reactions can be performed on other functional groups introduced onto the tetrahydroisoquinoline ring system. The nitrile group (–CN), when present on the ring, is particularly versatile.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or its corresponding salt. chemistrysteps.comlibretexts.org This transformation proceeds through an amide intermediate. libretexts.org For instance, heating a nitrile-substituted tetrahydroisoquinoline with aqueous acid (e.g., HCl) would convert the cyano group into a carboxylic acid (–COOH), while heating with an aqueous base (e.g., NaOH) would yield a carboxylate salt (e.g., –COONa). libretexts.org This conversion is a fundamental strategy for introducing a carboxylic acid moiety, which can then undergo further reactions such as esterification or amidation.

Amination: The reduction of a nitrile group offers a direct route to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can effectively reduce the nitrile to an aminomethyl group (–CH₂NH₂). libretexts.orglibretexts.org This reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. libretexts.org Another approach involves the transformation of the nitrile into a cyclic amidine, which can then be reductively opened to yield a linear polyamine. nih.gov These amination strategies are crucial for building molecules with extended side chains or for introducing basic centers.

The utility of the nitrile group is also evident in its role as a key functional group in cyclization reactions to form fused ring systems, as will be discussed in the annulation section.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In the this compound molecule, the pyridine ring is the aromatic component. This ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom and the C3-chloro substituent.

The mechanism of EAS involves the attack of the aromatic π-system on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄). youtube.com

Annulation Reactions for Fused Heterocyclic Systems

Annulation, or ring-forming, reactions are powerful tools for constructing polycyclic systems. Using this compound derivatives as starting materials, various fused heterocyclic compounds with potential biological activities can be synthesized.

The synthesis of thieno[3,2-c]isoquinoline derivatives can be achieved through intramolecular cyclization strategies. One approach involves the alkylation of 3-cyanopyridine-2(1H)-thiones with 2-(chloromethyl)benzonitrile, followed by a base-mediated cyclization to furnish the fused thieno-isoquinoline system. researchgate.net This strategy highlights how a cyano-substituted precursor, which could be derived from a chloro-substituted analog, is pivotal in constructing the fused ring. The Thorpe-Ziegler cyclization is another key reaction in this context, where an appropriately substituted precursor with a nitrile and an adjacent active methylene group undergoes base-catalyzed intramolecular condensation to form an enamino-nitrile fused to the isoquinoline (B145761) core.

The construction of furo-fused isoquinoline systems, such as furo[3,2-c]isoquinolines, represents another synthetic avenue. A general strategy involves the condensation of substituted 3-cyanopyridin-2(1H)-ones with reagents like methyl 2-(chloromethyl)benzoate. researchgate.net Subsequent treatment of the condensation product with a base, such as potassium tert-butoxide, induces an intramolecular cyclization to yield the fused furo-isoquinoline derivative. researchgate.net While this provides a general pathway, the direct synthesis starting from this compound would require initial conversion to a C2-oxo or a suitably functionalized precursor to facilitate the annulation.

Pyrimidoquinoline systems are of significant interest due to their diverse pharmacological properties. nih.gov The construction of these fused systems often starts from 2-amino-3-cyano-tetrahydroquinoline precursors. These precursors can be synthesized through multicomponent reactions, for example, by reacting cycloalkanones with malononitrile and an amine. researchgate.net

Once the 2-amino-3-cyano-tetrahydroquinoline scaffold is in hand, it can be cyclized with various one-carbon reagents to form the fused pyrimidine ring.

ReagentFused Product TypeReference
Triethyl orthoformatePyrimidoquinoline nih.gov
Oxalyl chloridePyrimido[4,5-b]quinoline-dione nih.gov
FormamideAminopyrimidoquinolineN/A
IsothiocyanatesThioxopyrimidoquinolineN/A

For example, reacting a 2-amino-3-cyano-hexahydroquinoline derivative with triethyl orthoformate leads to the formation of a pyrimidoquinoline product. nih.gov Similarly, treatment with oxalyl chloride can yield a pyrimidoquinoline-dione derivative. nih.gov These reactions demonstrate the versatility of the aminonitrile functionality in building complex heterocyclic systems fused to the tetrahydroisoquinoline core.

Creation of Indoloisoquinoline and Triazolo/Pyrimidotriazolo Fused Systems

The derivatization of the this compound core into more complex fused heterocyclic systems, such as indoloisoquinolines and those containing triazolo or pyrimidotriazolo moieties, represents a significant strategy in the exploration of novel chemical entities. While direct, one-pot syntheses from this compound are not extensively documented, established synthetic organic chemistry principles allow for the postulation of viable multi-step pathways. These routes typically involve the initial conversion of the chloro group into a more versatile functional group, such as a hydrazine, which can then serve as a key precursor for subsequent cyclization reactions to form the desired fused rings.

Synthesis of Indoloisoquinoline Systems

A plausible and well-established method for the construction of an indole ring fused to the isoquinoline framework is the Fischer indole synthesis. wikipedia.orgbyjus.comnih.govnih.gov This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazine derivative with an aldehyde or a ketone. wikipedia.orgbyjus.com In the context of forming an indoloisoquinoline from this compound, a preliminary step to introduce a hydrazine functionality is necessary.

The initial transformation would involve the nucleophilic substitution of the chlorine atom at the C-3 position with hydrazine hydrate. This reaction would yield the key intermediate, 3-hydrazino-5,6,7,8-tetrahydroisoquinoline. Following the formation of this hydrazine derivative, it can be subjected to the conditions of the Fischer indole synthesis. For instance, condensation with a suitable cyclic ketone, such as cyclohexanone, in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) would be expected to induce an intramolecular cyclization, ultimately affording the desired indoloisoquinoline structure. wikipedia.orgnih.gov

The general reaction scheme can be envisioned as follows:

Hydrazine Formation: this compound reacts with hydrazine hydrate to form 3-hydrazino-5,6,7,8-tetrahydroisoquinoline.

Fischer Indole Synthesis: The resulting hydrazine derivative is then reacted with a ketone (e.g., cyclohexanone) under acidic conditions to yield the fused indoloisoquinoline system.

A summary of the proposed reaction steps and conditions is presented in the table below.

StepReactantsReagents and ConditionsExpected Product
1This compoundHydrazine hydrate, heat3-hydrazino-5,6,7,8-tetrahydroisoquinoline
23-hydrazino-5,6,7,8-tetrahydroisoquinoline, CyclohexanoneAcid catalyst (e.g., PPA, H₂SO₄), heatIndolo[3,2-c]-5,6,7,8,9,10,11,12-octahydroisoquinoline

Synthesis of Triazolo and Pyrimidotriazolo Fused Systems

The construction of triazolo and pyrimidotriazolo rings fused to the tetrahydroisoquinoline scaffold can also be approached from the versatile 3-hydrazino-5,6,7,8-tetrahydroisoquinoline intermediate. The specific fused system obtained depends on the choice of the cyclizing agent.

Triazolo[4,3-a]isoquinoline Derivatives:

A common method for the formation of a fused triazole ring is the reaction of a heterocyclic hydrazine with a one-carbon synthon, such as formic acid or triethyl orthoformate. biointerfaceresearch.com The reaction of 3-hydrazino-5,6,7,8-tetrahydroisoquinoline with formic acid, for example, would be expected to proceed via an initial formylhydrazide intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the triazolo[4,3-a]isoquinoline system.

The general reaction is as follows:

ReactantsReagents and ConditionsExpected Product
3-hydrazino-5,6,7,8-tetrahydroisoquinolineFormic acid, heat wikipedia.orgnih.govacs.orgTriazolo[4,3-a]-5,6,7,8-tetrahydroisoquinoline

Pyrimidotriazolo Fused Systems:

The synthesis of more complex fused systems, such as pyrimidotriazolo-isoquinolines, requires a more elaborate precursor. A potential strategy involves the initial synthesis of a pyrimido[4,5-c]isoquinoline, which can then be further functionalized to introduce the necessary components for the triazole ring formation. However, a more direct, albeit still multi-step, approach from this compound can be proposed based on known heterocycle syntheses.

One hypothetical route could involve the following sequence:

Amination: Conversion of the 3-chloro group to an amino group to yield 3-amino-5,6,7,8-tetrahydroisoquinoline.

Pyrimidone Ring Formation: Reaction of the 3-amino derivative with a suitable reagent, such as diethyl malonate, to construct a fused pyrimidone ring, yielding a pyrimido[4,5-c]tetrahydroisoquinolin-4-one.

Functionalization: Conversion of the pyrimidone to a more reactive intermediate, for instance, by chlorination to a 4-chloropyrimido[4,5-c]tetrahydroisoquinoline.

Hydrazine Substitution: Displacement of the newly introduced chloro group with hydrazine to give a 4-hydrazinopyrimido[4,5-c]tetrahydroisoquinoline.

Triazole Ring Annulation: Finally, cyclization of the hydrazine derivative, for example with triethyl orthoformate, would lead to the formation of a pyrimido[4',5':4,5]triazolo[1,5-a]isoquinoline system.

Iv. Spectroscopic Characterization and Structural Elucidation of 3 Chloro 5,6,7,8 Tetrahydroisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals.

The proton NMR spectrum of 3-Chloro-5,6,7,8-tetrahydroisoquinoline is expected to show distinct signals corresponding to the aromatic proton and the four methylene groups of the saturated ring.

Aromatic Region: A singlet is anticipated for the proton at the C-4 position. The exact chemical shift would be influenced by the electronic effects of the adjacent chlorine atom and the nitrogen atom in the pyridine (B92270) ring. A downfield shift relative to the parent tetrahydroisoquinoline is expected.

Aliphatic Region: The four methylene groups (C-5, C-6, C-7, C-8) in the cyclohexene moiety are chemically distinct.

The protons at C-5 and C-8 are adjacent to the aromatic ring and are expected to resonate further downfield compared to the C-6 and C-7 protons. They would likely appear as triplets, coupling with the protons on C-6 and C-7, respectively.

The protons at C-6 and C-7 are more shielded and would appear further upfield. These would likely present as a multiplet, resulting from coupling with the protons on the adjacent methylene groups.

For substituted derivatives, additional signals and changes in chemical shifts are observed. For instance, in 8-amino-5,6,7,8-tetrahydroquinoline derivatives, the proton attached to the carbon bearing the amino group (the C-8 proton) shows a characteristic chemical shift, often as a triplet around 3.67 ppm. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-47.0 - 7.5Singlet (s)N/A
H-5 (CH₂)2.8 - 3.1Triplet (t)5 - 7
H-8 (CH₂)2.7 - 3.0Triplet (t)5 - 7
H-6, H-7 (CH₂-CH₂)1.8 - 2.1Multiplet (m)N/A

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of nine distinct signals are expected, corresponding to the nine carbon atoms.

Aromatic/Heteroaromatic Carbons: Five signals are expected in the downfield region (typically δ 120-160 ppm). The carbon atom bearing the chlorine (C-3) would be significantly affected, as would the quaternary carbons (C-4a, C-8a) at the ring junction.

Aliphatic Carbons: Four signals are expected in the upfield region (typically δ 20-35 ppm) corresponding to the four methylene carbons of the saturated ring (C-5, C-6, C-7, C-8).

The ¹³C NMR data for the parent compound, 5,6,7,8-tetrahydroquinoline, serves as a useful reference for assigning these signals. chemicalbook.com In derivatives such as 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, the aliphatic carbons appear at δ = 19.55, 27.82, 28.85, and 34.26 ppm, while the aromatic carbons are found at δ = 121.86, 132.46, 136.89, 146.86, and 157.23 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3145 - 155
C-4120 - 125
C-1150 - 160
C-4a130 - 140
C-8a140 - 150
C-528 - 32
C-827 - 31
C-620 - 25
C-720 - 25

To confirm the structural assignments derived from one-dimensional NMR, two-dimensional (2D) techniques are employed. These experiments reveal correlations between nuclei, establishing the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be crucial for confirming the sequence of the methylene groups in the saturated ring, showing correlations between H-5/H-6, H-6/H-7, and H-7/H-8. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It allows for the unambiguous assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is invaluable for establishing the connectivity between different parts of the molecule. For instance, HMBC would show correlations from the C-5 protons to the C-4, C-4a, and C-6 carbons, and from the C-4 proton to the C-3, C-4a, and C-5 carbons, thereby confirming the fusion of the pyridine and cyclohexene rings. The application of these techniques has been demonstrated in the complete spectral assignment of related complex structures like 5,6,8,12b-tetrahydroisoindolo[1,2-a]isoquinolin-8-one. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would display characteristic absorption bands:

C-H Stretching: Aliphatic C-H stretching bands just below 3000 cm⁻¹ and aromatic C-H stretching bands just above 3000 cm⁻¹.

C=N and C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region corresponding to the vibrations of the heteroaromatic ring.

C-Cl Stretching: A band in the fingerprint region, typically between 800 and 600 cm⁻¹, corresponding to the carbon-chlorine bond.

For derivatives, additional characteristic bands are readily identified. For example, in studies of various 7-acetyl-8-aryl-4-cyano-5,6,7,8-tetrahydroisoquinolines, the following functional groups were identified by their distinct IR absorptions nih.gov:

C≡N (Nitrile): A sharp, strong absorption band around 2215-2218 cm⁻¹. nih.gov

C=O (Acetyl and Amide): Strong absorption bands in the region of 1660-1706 cm⁻¹. nih.gov

N-H (Amide): A band in the 3260-3351 cm⁻¹ region. nih.gov

O-H (Hydroxyl): A broad band observed around 3439-3557 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Frequencies in Tetrahydroisoquinoline Derivatives

Functional GroupBondCharacteristic Absorption (cm⁻¹)Source
NitrileC≡N2215 - 2218 nih.gov
Acetyl CarbonylC=O1690 - 1706 nih.gov
Amide CarbonylC=O1661 - 1682 nih.gov
Amine / AmideN-H3260 - 3351 nih.gov
HydroxylO-H3439 - 3557 nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and molecular formula.

For this compound (C₉H₁₀ClN), the nominal molecular weight is approximately 167.64 g/mol . The mass spectrum would be expected to show:

Molecular Ion Peak (M⁺): A prominent peak corresponding to the intact molecule.

Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed. There will be two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively. This pattern is a definitive indicator of the presence of a single chlorine atom.

Fragmentation: The molecule may undergo fragmentation upon ionization. Common fragmentation pathways for related tetrahydroquinolines include the loss of small, stable molecules or radicals. The mass spectrum of the parent 5,6,7,8-tetrahydroquinoline shows a base peak at m/z 133 (the molecular ion) and a significant fragment at m/z 105, corresponding to the loss of ethylene (C₂H₄). nist.gov A similar retro-Diels-Alder type fragmentation could be expected for the chlorinated analog.

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition. For example, HRMS analysis of related heterocyclic compounds has been used to confirm their molecular formulas with high accuracy. rsc.org

Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of this compound and for gaining structural insights through its fragmentation patterns. In electron impact (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the nominal molecular weight of the compound. For this compound (C₉H₁₀ClN), the presence of the chlorine atom results in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This leads to two molecular ion peaks: [M]⁺ at m/z 167 (for the ³⁵Cl isotope) and [M+2]⁺ at m/z 169 (for the ³⁷Cl isotope), with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak.

The fragmentation of the 5,6,7,8-tetrahydroisoquinoline (B1330172) core under mass spectrometric conditions is characterized by specific cleavage pathways. Studies on the isomeric 5,6,7,8-tetrahydroquinoline have shown characteristic fragment ions corresponding to the loss of small neutral molecules or radicals. cdnsciencepub.com Common fragmentation pathways include the loss of a hydrogen radical (M-1), a methyl radical (M-15), and a methylene group (M-16). cdnsciencepub.com A particularly notable fragmentation for the 5,6,7,8-isomer is the retro-Diels-Alder reaction, which results in the loss of ethene (a mass of 28 Da), leading to an intense peak at M-28. cdnsciencepub.com For this compound, additional fragmentation pathways involving the halogen are expected, such as the loss of a chlorine radical or a molecule of HCl.

General fragmentation patterns for isoquinoline (B145761) alkaloids and related heterocyclic systems often involve cleavage of the non-aromatic ring and loss of substituents. nih.govresearchgate.net Alpha-cleavage adjacent to the nitrogen atom is a common pathway for saturated nitrogen heterocycles, which can also contribute to the fragmentation pattern. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed FragmentDescription of Loss
169[M+2]⁺Molecular ion with ³⁷Cl isotope
167[M]⁺Molecular ion with ³⁵Cl isotope
166[M-H]⁺Loss of a hydrogen radical
139[M-C₂H₄]⁺Loss of ethene via retro-Diels-Alder
132[M-Cl]⁺Loss of a chlorine radical
131[M-HCl]⁺Loss of hydrogen chloride

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

While nominal mass spectrometry provides integer mass values, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition. HRMS is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas (isobars).

For this compound, HRMS can confirm the elemental formula C₉H₁₀ClN by comparing the experimentally measured exact mass to the theoretically calculated mass. The theoretical exact mass for the [M]⁺ ion (C₉H₁₀³⁵ClN) is 167.0502, and for the [M+2]⁺ ion (C₉H₁₀³⁷ClN) is 169.0472. An experimental measurement that matches these values within a narrow tolerance (typically <5 ppm) provides definitive evidence for the assigned elemental composition. This technique is invaluable in synthetic chemistry and for the identification of novel compounds, as it provides a higher level of confidence than nominal mass data alone. fiu.edu

X-ray Crystallography

X-ray crystallography is the most powerful method for the absolute determination of molecular structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional electron density map can be generated, revealing the precise positions of all atoms in the crystal lattice.

Definitive Structural Confirmation and Stereochemical Assignment

For derivatives of this compound, X-ray crystallography provides unequivocal proof of the atomic connectivity, confirming the arrangement of the tetrahydroisoquinoline core and the position of the chloro-substituent and any other functional groups. nih.gov This technique is particularly vital when isomerism is possible.

Furthermore, if the molecule contains stereocenters, X-ray crystallography can determine the absolute configuration. For instance, in a study of a chiral tetrahydroisoquinoline derivative, (S)-7-hydroxymethyl-2-3-dimethoxy-7,8,9,10-tetrahydroisoquinoline chloride, X-ray analysis unambiguously established the stereochemistry at the chiral center. mdpi.com Similarly, the crystal structure of (R)(R)-5-chloro-3-((S,1E,3E)-3,5-dimethyl-hepta-1,3-dien-1-yl)-7-methyl-6,8-dioxo-2,6,7,8-tetrahydroisoquinolin-7-yl acetate was determined, providing definitive stereochemical assignment. exlibrisgroup.com This capability is essential in pharmaceutical and natural product chemistry where biological activity is often dependent on specific stereoisomers.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Beyond simple connectivity, X-ray crystallography yields precise measurements of bond lengths, bond angles, and torsional (dihedral) angles. This data provides a detailed picture of the molecule's conformation in the solid state. mdpi.com For example, analysis of the tetrahydroisoquinoline ring system reveals the degree of puckering in the saturated portion of the ring and the planarity of the aromatic portion.

In the crystal structure of a related tetrahydroisoquinoline alkaloid, the bond lengths and angles were found to be within the expected ranges for similar chemical environments. mdpi.com Deviations from standard values can indicate electronic effects or steric strain within the molecule. Torsional angles define the conformation of the molecule, such as the specific chair or boat-like conformation of the saturated ring, which can influence its chemical reactivity and biological interactions.

Table 2: Representative Crystallographic Data for a Tetrahydroisoquinoline Derivative Data derived from a published crystal structure of a related compound, (S)-7-hydroxymethyl-2-3-dimethoxy-7,8,9,10-tetrahydroisoquinoline chloride, for illustrative purposes. mdpi.com

ParameterAtoms InvolvedValue
Bond LengthC-N~1.47 Å
Bond LengthC-C (aromatic)~1.39 Å
Bond LengthC-C (aliphatic)~1.52 Å
Bond AngleC-N-C~112°
Bond AngleC-C-C (aromatic)~120°
Torsional AngleC-N-C-CVaries (defines ring pucker)

Other Spectroscopic Techniques for Advanced Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The part of the molecule that absorbs UV or visible light is known as the chromophore. In this compound, the chromophore is the chlorinated pyridine ring fused to the saturated carbocyclic ring.

Theoretical and experimental studies on the parent 1,2,3,4-tetrahydroisoquinoline (B50084) show that the electronic absorptions in the UV region correspond to π-π* transitions within the aromatic system. researchgate.net The presence of the chlorine atom, an auxochrome, on the aromatic ring is expected to cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and may affect the intensity of the absorption bands compared to the unsubstituted parent compound. Analysis of the UV-Vis spectrum can therefore confirm the nature of the aromatic system and provide evidence for the presence of substituents that interact electronically with the π-system.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Chiral Compounds

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful chiroptical techniques used to investigate the stereochemistry of chiral molecules. ORD measures the rotation of the plane of polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light.

The sign and magnitude of the Cotton effect are highly sensitive to the stereochemical environment of the chromophore. In the case of a chiral this compound derivative, the aromatic ring system and the chlorine atom would act as chromophores. The spatial disposition of the chlorine atom at the chiral center would significantly influence the chiroptical properties, leading to a unique CD spectrum for each enantiomer.

Table 1: Representative Circular Dichroism Data for Chiral Tetrahydroisoquinoline Derivatives

CompoundWavelength (nm)Molar Ellipticity (θ) [deg·cm²/dmol]SolventReference
(S)-Laudanosine288+4500Methanol nih.gov
(R)-Laudanosine288-4500Methanol nih.gov
(S)-6'-Bromolaudanosine290+5200Methanol nih.gov
(R)-6'-Bromolaudanosine290-5200Methanol nih.gov
(S)-Norlaudanosine287+3800Methanol nih.gov
(R)-Norlaudanosine287-3800Methanol nih.gov

Note: The data presented in this table is for illustrative purposes to demonstrate the application of CD spectroscopy to chiral tetrahydroisoquinoline derivatives and is not specific to this compound.

Chiral Analysis using Spectroscopic Methods (e.g., Fluorescence, NMR)

Beyond ORD and CD, other spectroscopic techniques, notably fluorescence and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the chiral analysis of this compound and its derivatives.

Fluorescence Spectroscopy

Chiral fluorescence spectroscopy can be a highly sensitive method for enantiomeric discrimination. This can be achieved either through the use of chiral fluorescent derivatizing agents that react with the enantiomers to form diastereomers with distinct fluorescence properties, or by employing chiral selectors in the sample matrix that interact differently with each enantiomer, leading to variations in their fluorescence emission. While specific applications to this compound are not documented, the general principle holds significant potential for the analysis of this and related chiral compounds.

NMR Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. For chiral analysis, the direct distinction between enantiomers in an achiral solvent is not possible as they are isochronous and exhibit identical NMR spectra. However, in a chiral environment, enantiomers can be differentiated. This is typically achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs) are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer. The chemical shift difference (ΔΔδ) between the signals of the two enantiomers can be used to determine the enantiomeric excess (ee) of the sample. For a racemic mixture, the integrated areas of the separated signals will be equal.

The choice of CSA is crucial and often empirical. For tetrahydroisoquinoline derivatives, which are basic, acidic CSAs such as chiral phosphoric acids have proven effective in promoting chiral recognition ua.es. The interaction between the acidic CSA and the basic nitrogen of the tetrahydroisoquinoline core, along with other non-covalent interactions, leads to the formation of diastereomeric complexes with distinct NMR signatures.

Table 2: Illustrative ¹H NMR Data for Chiral Recognition of a Tetrahydroisoquinoline Derivative using a Chiral Solvating Agent (CSA)

AnalyteCSAObserved ProtonChemical Shift (δ) ppm (Enantiomer 1)Chemical Shift (δ) ppm (Enantiomer 2)ΔΔδ (ppm)Solvent
Racemic 4-Aryl QuinolineChiral Phosphoric Acid C1Methyl H2.502.530.03CD₃OD
Racemic 4-Aryl QuinolineChiral Phosphoric Acid C1Aromatic H7.857.880.03CD₃OD

Note: This table provides a hypothetical yet representative example based on published data for similar compounds to illustrate the principle of chiral recognition by NMR using a CSA ua.es. The specific values would vary for this compound.

In the absence of a chiral center at position 3, this compound itself is not chiral. However, the introduction of a substituent at another position, or the synthesis of a derivative with a chiral center at C3, would necessitate the use of these powerful spectroscopic techniques for its complete stereochemical characterization. The synthesis of enantiomerically pure 3-substituted tetrahydroisoquinolines is an active area of research, often involving asymmetric synthesis or chiral resolution of a racemic mixture ua.es.

V. Computational Chemistry and Theoretical Investigations of 3 Chloro 5,6,7,8 Tetrahydroisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations can elucidate the distribution of electrons within the molecule and the energies of its molecular orbitals, which are crucial for understanding its chemical behavior. For chlorinated tetrahydroisoquinoline derivatives, DFT has been used to gain deeper insights into their structural and electronic properties. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. mdpi.com

The electron density distribution reveals where electrons are most likely to be found within the molecule. In 3-Chloro-5,6,7,8-tetrahydroisoquinoline, the electron density is expected to be highest around the electronegative nitrogen and chlorine atoms and within the aromatic ring.

Table 1: Representative Frontier Orbital Energies for a Chloro-Tetrahydroisoquinoline Scaffold (Note: The following values are illustrative, based on typical DFT calculations for similar heterocyclic compounds, as specific published data for this compound is not available.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE) 5.3

The lower the HOMO-LUMO energy gap, the more likely a molecule is to have high chemical reactivity and biological activity. ub.edu

The presence of a chloro-substituent significantly impacts the electronic properties of the tetrahydroisoquinoline ring. As a highly electronegative and electron-withdrawing group, the chlorine atom influences the electron density distribution across the molecule. researchgate.net This effect can be observed in several ways:

Orbital Energies: The chlorine atom tends to lower the energy levels of both the HOMO and LUMO orbitals. This is due to its inductive effect, which withdraws electron density from the ring system.

Electron Density: The chloro group pulls electron density towards itself, creating a region of localized negative charge and potentially influencing the acidity of nearby protons. This can affect how the molecule interacts with other molecules or biological receptors. researchgate.net

Reactivity: The introduction of an electron-withdrawing substituent like chlorine can alter the chemical reactivity of the molecule. researchgate.net The HOMO-LUMO gap is a key indicator of this, helping to characterize the molecule's potential reactivity in various chemical and biological processes. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. An MEP map displays the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, would be concentrated around the highly electronegative nitrogen and chlorine atoms. These sites are prone to electrophilic attack and are likely to act as hydrogen bond acceptors.

Positive Potential (Blue): These electron-deficient areas would be located primarily around the hydrogen atoms, particularly the N-H proton of the tetrahydroisoquinoline ring. These sites are susceptible to nucleophilic attack.

Neutral Potential (Green): The carbon framework of the molecule would generally exhibit a more neutral potential.

The MEP map provides a visual representation of where the molecule is most likely to interact with other charged or polar species, offering crucial clues about its potential binding behavior with biological macromolecules. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.

Prediction of Ligand-Target Interactions with Biological Macromolecules

Molecular docking is a critical tool in drug discovery for predicting how a small molecule like this compound might interact with a specific biological target, such as an enzyme or a receptor. researchgate.net The tetrahydroisoquinoline scaffold is a common motif in compounds designed to interact with various biological targets, including HIV-1 reverse transcriptase. scispace.comresearchgate.net

The docking process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. This allows for the prediction of key interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds: The nitrogen atom of the tetrahydroisoquinoline ring can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.

Hydrophobic Interactions: The aromatic and aliphatic portions of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

Halogen Bonds: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in the receptor.

Table 2: Illustrative Predicted Interactions of this compound with a Hypothetical Kinase Binding Site (Note: This table is a hypothetical example based on common interactions observed for similar inhibitors, as specific docking studies for this compound were not found in the searched literature.)

Interacting Residue (Protein)Atom/Group (Ligand)Interaction Type
LYS 101Nitrogen (Pyridine Ring)Hydrogen Bond
LEU 150Tetrahydro- portionHydrophobic
PHE 227Aromatic Ringπ-π Stacking
ASP 185Chlorine AtomHalogen Bond/Electrostatic

Such docking studies can effectively discriminate between active and inactive analogues and provide a rationale for designing new compounds with improved potency and selectivity. scispace.com

Binding Affinity and Energetic Landscape of Interactions

Binding affinity is a critical parameter in medicinal chemistry, quantifying the strength of the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. Computational methods, particularly molecular docking simulations, are employed to predict this affinity, often expressed as the Gibbs free energy of binding (ΔG). A more negative ΔG value indicates a stronger and more stable interaction.

A computational study utilizing molecular docking has explored the interaction of a chlorinated tetrahydroisoquinoline derivative with monoamine oxidase (MAO) enzymes, which are significant targets in neuropharmacology. researchgate.net The calculations revealed a notable binding affinity for both MAO-A and MAO-B isoforms, with a clear selectivity towards MAO-A. The predicted binding energy (ΔG) for the interaction with MAO-A was -8.5 kcal/mol, compared to -6.3 kcal/mol for MAO-B. researchgate.net This energetic difference suggests a more favorable and stable complex is formed with MAO-A. researchgate.net

The energetic landscape of these interactions is governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Computational analyses can map this landscape, identifying the most stable binding conformations and the energy barriers between different states. The significant difference in binding energies between the two MAO isoforms highlights a selective energetic landscape, which is a crucial aspect for designing specific inhibitors. researchgate.net

Predicted Binding Affinities of a Chlorinated Tetrahydroisoquinoline Derivative
Biological TargetPredicted Binding Energy (ΔG) (kcal/mol)Computational Method
Monoamine Oxidase A (MAO-A)-8.5Molecular Docking
Monoamine Oxidase B (MAO-B)-6.3Molecular Docking
Elucidation of Putative Binding Pockets and Interaction Modes

Beyond predicting binding energy, computational docking studies are instrumental in visualizing the precise way a ligand fits into the active site of a protein. This allows for the elucidation of putative binding pockets and the specific molecular interactions that stabilize the ligand-protein complex.

For the chlorinated tetrahydroisoquinoline derivative, docking simulations revealed stable interactions with key amino acid residues within the active sites of MAO-A and MAO-B. researchgate.net Analysis of the interaction modes indicates that the stability of the complex is driven by specific hydrogen bonds and hydrophobic contacts. Computational tools like Molecular Electrostatic Potential (MESP) surface analysis help identify the electron-rich and electron-poor regions of a molecule, predicting sites for interaction. researchgate.netmdpi.com In tetrahydroisoquinoline derivatives, electron-rich sites are often found near the nitrogen atom of the heterocyclic ring, making it a likely hydrogen bond acceptor. researchgate.netmdpi.com

Reaction Mechanism Studies

Theoretical chemistry provides a framework for investigating the detailed mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By modeling reaction pathways, chemists can understand how reactions proceed, identify key intermediates, and predict their feasibility.

Computational Simulation of Reaction Pathways and Transition States

The synthesis of the tetrahydroisoquinoline core often involves classic organic reactions such as the Pictet-Spengler or Bischler-Napieralski reactions. nih.gov Computational simulations of these reaction pathways are performed using quantum chemical methods like DFT. These simulations map the potential energy surface of the reaction, which describes the energy of the molecular system as a function of the positions of its atoms.

A typical simulation involves:

Geometry Optimization: Calculating the lowest-energy structures of the reactants, products, and any potential intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants (or intermediates) to products. This structure is known as the transition state, which represents the highest energy barrier along the reaction coordinate.

Reaction Path Following: Verifying that the identified transition state correctly connects the intended reactants and products.

While specific computational studies detailing the reaction pathways for the synthesis of this compound are not extensively documented in publicly available literature, the established computational methodologies are routinely applied to understand such cyclization reactions. nih.gov These studies provide invaluable insights into factors controlling the reaction, such as the role of catalysts (e.g., Brønsted or Lewis acids in the Pictet-Spengler reaction) and the influence of substituents on the aromatic ring, which can affect the favorability of the key intramolecular electrophilic aromatic substitution step. nih.gov

Kinetic Studies and Reaction Rate Predictions

Once the transition state for a reaction step has been identified and its energy calculated, it is possible to predict the reaction kinetics. Transition State Theory (TST) is a fundamental model used for this purpose. wikipedia.org TST provides a direct link between the properties of the transition state and the macroscopic reaction rate constant (k).

The central equation in TST is the Eyring equation, which relates the rate constant to the Gibbs free energy of activation (ΔG‡): k = (κkBT/h) e(-ΔG‡/RT)

Where:

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

ΔG‡ is the Gibbs free energy of activation (the difference in Gibbs free energy between the transition state and the reactants)

κ is the transmission coefficient (often assumed to be 1)

Computational chemistry allows for the calculation of ΔG‡ from first principles. By determining the energies of the reactants and the transition state, ΔG‡ can be calculated, which in turn allows for the prediction of the reaction rate. wikipedia.org These theoretical predictions can be used to compare the feasibility of different reaction pathways, understand the effect of temperature on reaction speed, and explain experimental observations. For example, computational studies on related reactions have shown that the polarity of the solvent can significantly stabilize the transition state, thereby lowering the activation barrier and accelerating the reaction rate. nih.gov While specific kinetic predictions for reactions involving this compound are not available, this theoretical framework is the standard approach for such investigations.

Vi. Structure Activity Relationship Sar Studies of 3 Chloro 5,6,7,8 Tetrahydroisoquinoline Analogs

General Principles of SAR in Tetrahydroisoquinoline Derivatives

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a foundational structure in numerous natural and synthetic compounds with a wide array of biological activities. dntb.gov.uanih.govrsc.org SAR studies on this class of molecules help to elucidate the relationship between chemical structure and biological function, guiding the design of more potent and selective therapeutic agents. rsc.orgrsc.org

The biological potential of tetrahydroisoquinoline derivatives is significantly modulated by the nature and position of various functional groups on the core structure. researchgate.netnuph.edu.ua SAR studies have demonstrated that the presence of electron-donating groups, electron-withdrawing groups, and various heterocyclic moieties on the THIQ backbone plays a vital role in determining the compound's activity. researchgate.netnuph.edu.ua For instance, in a series of THIQ derivatives evaluated for KRas inhibition, compounds bearing a chloro group at the 4-position of a phenyl ring attachment showed significant activity, suggesting that an electronegative group can enhance inhibitory potential. nih.gov The position of substituents is also critical; studies on certain THIQ derivatives have indicated that substitution at the para-position of an attached benzene (B151609) ring is crucial for bioactivity. researchgate.net Similarly, for THIQ analogs acting as orexin (B13118510) receptor antagonists, the 6- and 7-positions of the core scaffold are important for achieving selectivity. nuph.edu.ua

Lipophilicity, a measure of a compound's ability to dissolve in fats or lipids, is a key determinant of its pharmacokinetic and pharmacodynamic properties. mdpi.com For THIQ derivatives, modifications that increase lipophilicity, such as the introduction of hydrophobic groups, can potentially improve absorption and the ability to cross cellular membranes. mdpi.com However, an optimal balance is necessary, as excessively lipophilic compounds may have poor bioavailability or off-target effects. mdpi.com

Steric effects, which relate to the size and shape of substituents, also play a crucial role. The spatial arrangement of atoms can influence how a molecule interacts with its biological target. In the development of steroidomimetic THIQ-based microtubule disruptors, it was observed that larger ether substituents, such as isopropyl and phenyl groups, led to reduced activity. nih.gov This suggests that the binding pocket around that particular position is relatively small and cannot accommodate bulky groups. nih.gov Conformational biasing through the introduction of a steric buttress at the C-3 position was successfully used to optimize a series of THIQ derivatives, leading to a significant increase in antiproliferative activity. nih.gov

SAR in Antineoplastic Research

The tetrahydroisoquinoline scaffold is a prominent feature in many compounds investigated for their anticancer properties. nih.govresearchgate.net SAR studies in this area aim to correlate specific structural features with cytotoxicity against cancer cells and the inhibition of key molecular targets involved in cancer progression. nih.govnih.gov

The cytotoxic activity of THIQ analogs has been evaluated against a range of human cancer cell lines. Detailed SAR analysis has provided insights into the structural requirements for potent anticancer effects. For example, in one study, a series of novel 5,6,7,8-tetrahydroisoquinolines were synthesized and tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines. nih.govnih.gov The study found that among arylcarbamoylmethylthioisoquinoline derivatives, a compound featuring a naphthalen-1-yl group (Compound 7e) exhibited the highest cytotoxicity against the A549 cell line, while a derivative with a 4-chlorophenyl moiety (Compound 8d) was the most potent against the MCF7 cell line. nih.gov Another study focused on KRas inhibition in various colon cancer cell lines, including HCT116, found that a THIQ derivative with a chloro group at the 4-position of the phenyl ring (GM-3-18) displayed significant inhibitory activity. nih.gov

Cytotoxicity of Tetrahydroisoquinoline Analogs Against Various Cancer Cell Lines
CompoundKey Structural FeatureCell LineActivity (IC₅₀)Reference
Compound 7eNaphthalen-1-yl derivativeA549 (Lung)0.155 µM researchgate.net
Compound 8d4-chlorophenyl derivativeMCF7 (Breast)0.170 µM researchgate.net
GM-3-184-chloro substitution on phenyl ringHCT116 (Colon)0.9 µM - 10.7 µM nih.gov
4-ethyl-N-(8-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)benzamide4-ethylbenzamide at N-2MCF7 (Breast)0.61 µg/ml aacrjournals.org

The anticancer activity of THIQ analogs is often linked to their ability to inhibit specific enzymes and proteins that are critical for the growth and survival of cancer cells. nih.gov

DHFR and CDK2: Dihydrofolate reductase (DHFR) and Cyclin-dependent kinase 2 (CDK2) are important targets in cancer therapy. researchgate.netnih.gov Research has shown that the isoquinoline (B145761) moiety is a common feature in new DHFR inhibitors. nih.gov A study on novel 5,6,7,8-tetrahydroisoquinolines identified specific compounds with potent inhibitory activity. Compound 8d was found to be a significant DHFR inhibitor with an IC₅₀ of 0.199 µM, while compound 7e was a potent CDK2 inhibitor with an IC₅₀ of 0.149 µM. nih.govresearchgate.net

RET Enzyme: The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is another target for which 5,6,7,8-tetrahydroisoquinoline (B1330172) compounds have shown inhibitory activity. nih.gov Molecular docking studies have suggested that certain THIQ analogs can bind to the RET enzyme. researchgate.net The introduction of nitro groups into the structure may enhance biological activity by facilitating ionic interactions with the enzyme's active site. nih.gov

KRas Protein: The KRas protein is a key signaling molecule that is frequently mutated in various cancers. nih.govnih.gov Tetrahydroisoquinoline derivatives have been synthesized and evaluated as potential KRas inhibitors. A notable finding is that THIQ derivatives bearing a chloro group at the 4-position of an attached phenyl ring (compound GM-3-18) demonstrated significant KRas inhibition against a panel of colon cancer cell lines. nih.gov

Inhibition of Key Biological Targets by Tetrahydroisoquinoline Analogs
TargetCompoundKey Structural FeatureActivity (IC₅₀)Reference
DHFRCompound 8d4-chlorophenyl derivative0.199 µM nih.govresearchgate.net
CDK2Compound 7eNaphthalen-1-yl derivative0.149 µM nih.govresearchgate.net
KRasGM-3-184-chloro substitution on phenyl ring0.9 µM - 10.7 µM nih.gov

SAR in Neuropharmacological Applications

The THIQ scaffold is also integral to compounds designed for neuropharmacological targets, owing in part to the structural similarity of some derivatives to endogenous neurochemicals and known neurotoxins like MPTP. semanticscholar.org

SAR studies have been crucial in developing THIQ analogs for various central nervous system applications. For instance, a series of THIQ derivatives were designed and evaluated for their potential as anti-Alzheimer's agents through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Certain compounds showed good inhibitory potential against both enzymes, with a more pronounced effect on BChE. researchgate.net

The THIQ structure is also a key component of ligands for orexin receptors, which regulate sleep and wakefulness. nuph.edu.ua For these antagonists, SAR studies have highlighted the importance of substitutions at the 6- and 7-positions of the tetrahydroisoquinoline ring for achieving selectivity for the orexin-1 receptor. nuph.edu.ua Furthermore, the well-known antidepressant Nomifensine is a THIQ derivative that functions as a norepinephrine-dopamine reuptake inhibitor, underscoring the versatility of this scaffold in neuropharmacology. researchgate.netresearchgate.net

Neurotransmitter System Interactions

Beyond direct dopamine (B1211576) receptor modulation, THIQ analogs interact with various components of neurotransmitter systems. The antidepressant-like effects observed with 1-butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline suggest a broader impact on monoaminergic signaling pathways. nih.govnih.gov N-substituted THIQs have also been investigated as antagonists of the 5-hydroxytryptamine (serotonin) 5HT₁B receptor, indicating that this scaffold can be tailored to interact with different G-protein-coupled receptors within the central nervous system. mdpi.com

SAR in Antimicrobial and Antiviral Studies

The versatile THIQ scaffold has been extensively explored for the development of agents to combat infectious diseases, demonstrating a wide spectrum of activity against viral, bacterial, fungal, and parasitic pathogens. nih.govrsc.org

Structure-Activity Relationships as Anti-HIV Agents (e.g., HIV-1 Reverse Transcriptase Inhibition)

Analogs of the THIQ scaffold have been identified as inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. In a study of two series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, several compounds demonstrated significant inhibition of HIV-1 RT. nih.gov

The SAR from this research indicated that substitutions on the phenyl ring attached to the THIQ core were crucial for activity. Among the tested compounds, those featuring specific substitutions showed more than 50% enzyme inhibition at a concentration of 100 μM. nih.gov Docking studies suggested that the 6,7-dimethoxy THIQ moiety of the most promising analogs established hydrophobic interactions with key amino acid residues in the non-nucleoside inhibitor binding pocket (NNIBP) of the enzyme, including Tyr-181, Tyr-188, and Trp-229.

While not THIQ derivatives, studies on related chloro-quinoline compounds further support the potential for this general structural class. For example, 6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl) quinoline-3-carboxylic acid was found to inhibit HIV-1 RT by binding to the NNRTI pocket and establishing unique interactions, leading to synergistic effects with other antiretroviral agents.

Table 2: In Vitro HIV-1 RT Inhibition by Representative Tetrahydroisoquinoline Analogs

Compound ID Substituents % RT Inhibition at 100 μM Reference
5d R = 4-Cl >50% nih.gov
5f R = 2,4-di-Cl >50% nih.gov
5h R = 4-F >50% nih.gov
8e R = 4-Cl 74.82%
8g R = 2,4-di-Cl 72.58%

Anti-Mycobacterial Activity (e.g., Mycobacterium tuberculosis ATP Synthase Inhibition)

A significant body of research has focused on 5,8-disubstituted THIQ analogs as potent inhibitors of Mycobacterium tuberculosis (M. tb). mdpi.com These compounds have shown modest inhibitory activity against the M. tb ATP synthase, a clinically validated drug target. mdpi.com

The SAR for this class of compounds is well-defined:

Lipophilicity : A general trend of improved potency was observed with higher lipophilicity (clogP). mdpi.com

Position 5 : Large substituents, such as a benzyl (B1604629) group, at the 5-position of the THIQ ring were well-tolerated. mdpi.com

Position 8 : An N-methylpiperazine moiety was identified as the preferred substituent at the 8-position. mdpi.com

Linker Groups : The nature of the linker in side chains attached at the 7-position was critical. Methylene (–CH₂–) and amide (–CONH–) linkers were more effective than carbonyl (–CO–) or –COCH₂– linkers, suggesting that the precise positioning of a terminal aromatic ring is important for target binding. mdpi.com

In a separate line of investigation, 1-substituted THIQs were found to inhibit M. tb growth by targeting the ATP-dependent MurE ligase, an enzyme essential for peptidoglycan biosynthesis. SAR studies in this series revealed that the presence of a bromine atom at the C-5 position resulted in greater inhibitory potency compared to chloro- or iodo-analogs, suggesting that the size and electronegativity of the halogen favorably influence interaction with the target.

**Table 3: SAR of 5,8-Disubstituted Tetrahydroisoquinolines Against *M. tuberculosis***

Compound ID 5-Position Substituent 8-Position Substituent Linker Type MIC₉₀ (μg/mL) Reference
27 Benzyl N-methylpiperazine -CH₂- 1.0
29 Benzyl N-methylpiperazine -CONH- 0.9
13 OMe N-methylpiperazine -CH₂- 1.8 mdpi.com

Structure-Activity Trends in Antifungal Activity

THIQ derivatives have also demonstrated significant potential as antifungal agents. In one study, a series of novel THIQ derivatives showed excellent activity against several phytopathogenic fungi. The SAR analysis revealed that introducing benzoate (B1203000) moieties significantly impacted antifungal efficacy. Specifically, derivatives with methyl benzoate groups at the 3' or 4' position were more active than those with the substituent at the 2' position. The mechanism for one of the lead compounds was found to involve increasing the permeability of the fungal cell membrane and inducing the accumulation of reactive oxygen species.

Other research has focused on designing THIQ compounds to inhibit lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. This structure-based design led to compounds with potent, broad-spectrum antifungal activity, in some cases exceeding that of the clinical antifungal fluconazole.

**Table 4: Antifungal Activity of Tetrahydroisoquinoline-Benzoate Analogs Against *A. alternate***

Compound ID Benzoate Moiety EC₅₀ (mg/L) Reference
A13 3'-CO₂Me 2.375
A25 4'-CO₂Me 2.251
Boscalid (Control) - 1.195

Antimalarial Potential via PfATP4 Inhibition

The Plasmodium falciparum cation-transporter ATPase 4 (PfATP4) is a clinically validated target for antimalarial drugs. It functions as a crucial Na+ efflux pump in the parasite, and its inhibition leads to a fatal disruption of ion homeostasis. mdpi.com While several chemical scaffolds are known to inhibit PfATP4, including dihydroquinazolinones, the direct inhibition of PfATP4 by THIQ analogs is not yet firmly established in the literature.

However, the closely related tetrahydroquinoline (THQ) scaffold has been identified as a promising starting point for novel antimalarials. Extensive SAR studies on a THQ hit from the Medicines for Malaria Venture (MMV) Pathogen Box revealed that the THQ core is highly sensitive to modification:

Position 7 : Electron-donating groups (e.g., methoxy) were tolerated.

Position 6 : Substitution at this position was not allowed and led to inactive compounds.

Position 5 : Introduction of a chloro-substituent increased antimalarial activity.

While this particular series was ultimately found to act via inhibition of the Plasmodium falciparum translation elongation factor 2 (PfeEF2), the SAR findings, particularly the beneficial effect of a chloro substituent, provide a valuable blueprint for the future design of THIQ and THQ analogs that could be specifically optimized to target PfATP4.

SAR in Other Biological Contexts

The investigation into the antioxidant properties of 3-chloro-5,6,7,8-tetrahydroisoquinoline and its analogs is an emerging area of research. While comprehensive structure-activity relationship (SAR) studies specifically focused on this scaffold are limited, broader research on tetrahydroisoquinoline (THIQ) derivatives provides valuable insights into the structural features that contribute to their antioxidant potential. The antioxidant capacity of these compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).

Key structural determinants for the antioxidant activity of tetrahydroisoquinoline analogs include the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic ring, as well as the nature of substituents on both the nitrogen atom and other positions of the heterocyclic ring.

In a study focused on a series of novel 5,6,7,8-tetrahydroisoquinolines, the introduction of a 4-(N,N-dimethylamino)phenyl moiety was a key modification. nih.gov The antioxidant properties of these compounds were evaluated, and several derivatives demonstrated potent activity. The presence of the dimethylamino group, a strong electron-donating group, is suggested to play a role in the antioxidant capacity, potentially by stabilizing the radical formed after hydrogen or electron donation. nih.gov

While these studies provide a foundational understanding, a systematic investigation into how the chloro-substituent at the 3-position of the 5,6,7,8-tetrahydroisoquinoline nucleus, in combination with other functional groups, influences antioxidant activity is necessary to establish a clear SAR. Future research focusing on the synthesis and antioxidant evaluation of a library of this compound analogs with varied substitution patterns will be crucial for elucidating the precise structural requirements for optimal antioxidant properties.

Vii. Applications and Research Directions in Organic Synthesis

3-Chloro-5,6,7,8-tetrahydroisoquinoline as a Versatile Synthetic Intermediate

The strategic placement of a chloro substituent at the C-3 position of the 5,6,7,8-tetrahydroisoquinoline (B1330172) core renders the molecule an exceptionally useful building block in organic synthesis. This utility stems from its dual nature: the foundational THIQ structure is a key pharmacophore, and the chloro group serves as a versatile point for synthetic elaboration.

The tetrahydroisoquinoline nucleus is a cornerstone in the structure of many natural products and synthetic molecules with significant biological activities, including antitumor, antimicrobial, and anti-cancer properties. nih.govacs.org this compound can act as a precursor to a multitude of these scaffolds. The chlorine atom, being a good leaving group in nucleophilic aromatic substitution (SNAr) reactions (upon activation) or a handle for transition-metal-catalyzed cross-coupling reactions, allows for the introduction of a wide variety of functional groups at the C-3 position. This capability is crucial for generating libraries of compounds for drug discovery programs. For instance, the substitution of the chloro group with different amines, alcohols, or carbon nucleophiles can lead to novel derivatives with potentially enhanced or entirely new pharmacological profiles.

The electronegative nature of the chlorine atom can also influence the reactivity of the rest of the molecule and its binding affinity to biological targets. Research has shown that chloro-substituted THIQ derivatives exhibit significant KRas inhibition, suggesting that electronegative group substitution can enhance certain biological activities. nih.gov

Below is a table illustrating potential synthetic transformations for this compound to generate biologically active scaffolds.

Reaction TypeReagents & ConditionsResulting ScaffoldPotential Biological Relevance
Suzuki Coupling Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base3-Aryl-5,6,7,8-tetrahydroisoquinolineAntitumor, CNS agents
Buchwald-Hartwig Amination Primary/secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), base3-Amino-5,6,7,8-tetrahydroisoquinolineKinase inhibitors, GPCR ligands
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base3-Alkynyl-5,6,7,8-tetrahydroisoquinolineAntiviral, anticancer agents
Stille Coupling Organostannane, Pd catalyst3-Alkyl/Aryl/Vinyl-5,6,7,8-tetrahydroisoquinolineDiverse pharmacological probes
Nucleophilic Substitution Alkoxides, Thiolates (under forcing conditions or with activation)3-Alkoxy/Thioether-5,6,7,8-tetrahydroisoquinolineModulators of various enzymes and receptors

Beyond its role as a precursor to simple substituted analogs, this compound is a valuable building block for the assembly of more complex, polycyclic molecules. The THIQ moiety itself can be considered a key fragment in larger natural products like the ecteinascidins, which contain multiple THIQ units and exhibit potent antitumor activity. acs.org

Total Synthesis of Natural Products Incorporating the Tetrahydroisoquinoline Moiety

The total synthesis of natural products containing the tetrahydroisoquinoline core is a major focus of synthetic organic chemistry. The versatility of the THIQ scaffold is demonstrated by its presence in a wide array of alkaloid families. nih.gov Classical methods for constructing the THIQ ring system, such as the Bischler-Napieralski and Pictet-Spengler reactions, remain central to many synthetic strategies. scripps.eduorganic-chemistry.org

Aporphine Alkaloids: The synthesis of aporphine alkaloids, which feature a tetracyclic dibenzo[de,g]quinoline core, often begins with the construction of a suitably substituted tetrahydroisoquinoline. A common strategy involves an intramolecular biaryl coupling of a THIQ precursor to form the characteristic biphenyl linkage. In such a synthesis, a halogenated THIQ could be a key intermediate. While syntheses often employ bromo or iodo derivatives for higher reactivity in palladium-catalyzed coupling, the use of 3-chloro-THIQ with modern catalyst systems featuring specialized ligands (e.g., Buchwald or Fu-type phosphine ligands) is a viable alternative.

Dysoxylum Alkaloids: The synthesis of Dysoxylum alkaloids has been achieved through a biomimetic approach that involves the formation of a dihydroisoquinoline ring via a Bischler-Napieralski reaction, followed by an asymmetric reduction to establish the C-1 stereocenter of the tetrahydroisoquinoline core. acs.org A 3-chloro-substituted precursor could be carried through this sequence, yielding a chiral, functionalized building block ready for further elaboration into the final natural product or its analogs.

Laudanosine: Laudanosine is a benzylisoquinoline alkaloid that serves as a key biosynthetic precursor to other alkaloids. Its synthesis can be achieved through various methods, including the alkylation of a tetrahydroisoquinoline derivative. For example, lithiation of an N-Boc protected THIQ at C-1 followed by quenching with an appropriate electrophile (a substituted benzyl (B1604629) halide) is a known route. While this does not directly involve the C-3 position, a 3-chloro-THIQ derivative could be used to synthesize analogs of Laudanosine where the C-3 position is functionalized via cross-coupling chemistry either before or after the C-1 alkylation step.

Design and Synthesis of Conformationally Constrained Analogs

Controlling the three-dimensional shape of a molecule is a powerful strategy in drug design. By restricting the conformational flexibility of a molecule, it is often possible to increase its binding affinity and selectivity for a specific biological target. The tetrahydroisoquinoline scaffold, with its inherent rigidity, serves as an excellent starting point for the design of such conformationally constrained analogs. nih.gov

Pharmacological probes are essential tools for studying the function of proteins such as receptors and enzymes. The development of potent and selective probes often relies on creating molecules that are pre-organized in the bioactive conformation required for binding. Introducing substituents onto the THIQ ring system is a key method for influencing its conformation.

A substituent at the C-3 position, such as a chlorine atom, can exert significant steric and electronic effects. The steric bulk of the chlorine atom can restrict the rotation of adjacent bonds and favor specific rotamers or ring conformations. This conformational biasing can be exploited to design molecules that fit precisely into a target's binding pocket. For example, in the development of inhibitors, a conformationally restricted analog can lock the molecule into a shape that mimics the transition state of an enzymatic reaction or the bound state of a natural ligand. nih.govnih.gov The synthesis of such probes would leverage the reactivity of the 3-chloro group to attach larger, more sterically demanding groups that further constrain the molecule's geometry.

Advancements in Synthetic Methodologies for Related Tetrahydroisoquinoline Systems

The quest for novel therapeutic agents has spurred the development of innovative synthetic methods that allow for the rapid generation of molecular complexity and diversity. In the context of tetrahydroisoquinoline chemistry, significant progress has been made in expanding chemical space through the application of modern synthetic strategies.

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the creation of collections of structurally diverse small molecules, which can be screened for novel biological activity. nih.govcam.ac.uk The goal of DOS is to populate chemical space with a wide range of molecular architectures, rather than focusing on a single target molecule. cam.ac.uk Natural products often serve as an inspiration for the design of DOS libraries due to their inherent biological relevance and structural diversity. nih.gov

Recent approaches to constructing libraries of tetrahydroisoquinoline derivatives have utilized both traditional and modern synthetic reactions. Classic methods like the Pictet-Spengler and Bischler-Napieralski reactions have been adapted for library synthesis, while newer techniques such as enyne metathesis, [2+2+2] cycloadditions, and Diels-Alder reactions have also been employed to generate diverse Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) derivatives. nih.gov The Tic unit is a constrained analog of phenylalanine and is a crucial component of several peptide-based drugs. nih.gov

One notable strategy involves a multistep synthesis of polycyclic tetrahydroisoquinolines starting from a polymer-supported allylglycine. This solid-phase approach allows for the sequential construction of complexity, including an "interior" ring-closure enyne metathesis to form the tetrahydroisoquinoline core, followed by a [4+2] cycloaddition and the construction of additional fused heterocyclic rings. acs.org This methodology facilitates the parallel synthesis of novel, pharmacologically promising compounds. acs.org

The development of such DOS libraries provides a valuable resource for high-throughput screening campaigns aimed at identifying new drug leads and chemical probes to investigate biological pathways.

Multicomponent reactions (MCRs) are highly efficient one-pot processes in which three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. beilstein-journals.orgbeilstein-journals.org MCRs are characterized by their operational simplicity, high atom economy, and the ability to rapidly generate complex molecular scaffolds from simple precursors. beilstein-journals.orgbeilstein-journals.org These attributes make them particularly well-suited for the synthesis of compound libraries for drug discovery.

Several novel multicomponent assembly processes have been developed for the rapid and efficient construction of diverse heterocyclic scaffolds featuring a tetrahydroisoquinoline core. nih.gov These methods often lead to the formation of fused ring systems, which are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals.

One innovative approach involves a three-component cascade reaction of aryl ketones, hydroxylamine, and alkynes to synthesize multisubstituted isoquinolines and heterocycle-fused pyridines. acs.orgorganic-chemistry.org This rhodium(III)-catalyzed process proceeds through the in situ formation of an aryl ketone oxime, followed by C-H bond activation and cyclization with the alkyne. acs.orgorganic-chemistry.org This strategy allows for the rapid assembly of complex polycyclic systems from readily available starting materials. acs.org

Another powerful strategy utilizes a Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction as the initial step, followed by subsequent transformations to generate imidazopyridine-fused isoquinolinones. beilstein-journals.orgbeilstein-journals.org The GBB reaction itself is a three-component reaction that efficiently constructs the imidazo[1,2-a]pyridine core. beilstein-journals.org This initial product can then undergo further modifications, such as N-acylation and an intramolecular Diels-Alder (IMDA) reaction, to build the fused isoquinolinone ring system. beilstein-journals.orgbeilstein-journals.org

Furthermore, novel multicomponent assembly processes have been developed to fuse tetrahydroisoquinolines with other heterocyclic rings, such as 1,4-diazepine-2,5-diones, dihydropyrimidine-2,4-diones, and 1,5-benzodiazepin-2-ones. nih.gov These methods provide access to a diverse range of complex heterocyclic scaffolds that can be further functionalized to create libraries of potential drug candidates. nih.gov

The development of these novel multicomponent reactions represents a significant advancement in the synthesis of complex tetrahydroisoquinoline-containing molecules, offering efficient and versatile routes to new chemical entities with potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.